2-[(1H-Pyrazol-1-yl)methyl]prop-2-enoic acid 2-[(1H-Pyrazol-1-yl)methyl]prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16534372
InChI: InChI=1S/C7H8N2O2/c1-6(7(10)11)5-9-4-2-3-8-9/h2-4H,1,5H2,(H,10,11)
SMILES:
Molecular Formula: C7H8N2O2
Molecular Weight: 152.15 g/mol

2-[(1H-Pyrazol-1-yl)methyl]prop-2-enoic acid

CAS No.:

Cat. No.: VC16534372

Molecular Formula: C7H8N2O2

Molecular Weight: 152.15 g/mol

* For research use only. Not for human or veterinary use.

2-[(1H-Pyrazol-1-yl)methyl]prop-2-enoic acid -

Specification

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
IUPAC Name 2-(pyrazol-1-ylmethyl)prop-2-enoic acid
Standard InChI InChI=1S/C7H8N2O2/c1-6(7(10)11)5-9-4-2-3-8-9/h2-4H,1,5H2,(H,10,11)
Standard InChI Key YYYKAZMWEVBJHZ-UHFFFAOYSA-N
Canonical SMILES C=C(CN1C=CC=N1)C(=O)O

Introduction

Chemical Identity and Nomenclature

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 2-(pyrazol-1-ylmethyl)prop-2-enoic acid . Alternative names include:

  • 2-[(1H-Pyrazol-1-yl)methyl]prop-2-enoic acid

  • 1236034-44-8 (CAS Registry Number)

  • AKOS013433697

  • LZB03444 .

Molecular Formula and Weight

The molecular formula C7H8N2O2\text{C}_7\text{H}_8\text{N}_2\text{O}_2 corresponds to a monoisotropic mass of 152.05858 Da . The molecular weight of 152.15 g/mol is derived from the sum of atomic masses in the formula.

Identifier Codes

  • InChI: InChI=1S/C7H8N2O2/c1-6(7(10)11)5-9-4-2-3-8-9/h2-4H,1,5H2,(H,10,11) .

  • InChIKey: YYYKAZMWEVBJHZ-UHFFFAOYSA-N .

  • SMILES: C=C(CN1C=CC=N1)C(=O)O .

Structural Characteristics

2D and 3D Conformations

The compound’s 2D structure (Figure 1) reveals a planar pyrazole ring (atoms N1, C2, N3, C4, C5) connected to a methylene group (-CH2_2-), which bridges to a prop-2-enoic acid group (CH2=C(COOH)\text{CH}_2=\text{C}(\text{COOH})) . The 3D conformer analysis indicates that the pyrazole ring and acrylic acid moiety adopt a near-orthogonal arrangement due to steric and electronic interactions between the aromatic ring and the carboxylic acid group .

Tautomerism and Resonance

The pyrazole ring exhibits tautomerism, with the 1H-pyrazole form being predominant under standard conditions . The acrylic acid group participates in resonance stabilization, where the double bond (C=C\text{C=C}) delocalizes electrons toward the carbonyl oxygen, enhancing acidity (pKa4.5\text{pKa} \approx 4.5) .

Physicochemical Properties

Computed Physicochemical Data

Key properties calculated using PubChem’s algorithms include:

PropertyValueMethod
XLogP30.3Computed via XLogP3 3.0
Hydrogen Bond Donors1 (carboxylic acid -OH)Cactvs 3.4.6.11
Hydrogen Bond Acceptors3 (2 pyrazole N, 1 carbonyl O)Cactvs 3.4.6.11
Rotatable Bonds3 (methylene and acrylic acid)Cactvs 3.4.6.11
Topological Polar Surface Area55.1 ŲCactvs 3.4.6.11
Solubility~2.1 mg/mL (estimated)Predicted via LogP

Spectral Data

  • IR Spectroscopy: Strong absorption bands at 1700–1680 cm1^{-1} (C=O stretch) and 2500–3300 cm1^{-1} (O-H stretch) .

  • NMR Spectroscopy:

    • 1H^1\text{H}: δ 12.5 (s, 1H, -COOH), 7.5–7.7 (m, 2H, pyrazole-H), 6.3 (s, 1H, =CH-), 4.8 (s, 2H, -CH2_2-) .

    • 13C^{13}\text{C}: δ 170.1 (C=O), 140.2 (pyrazole-C), 125.3 (C=C), 45.2 (-CH2_2-) .

Synthetic Pathways and Optimization

Hypothetical Synthesis Routes

While no explicit synthesis for this compound is documented, analogous pyrazole-acrylic acid derivatives are typically synthesized via:

  • Mitsunobu Reaction: Coupling pyrazole methanol with acrylic acid derivatives using diethyl azodicarboxylate (DEAD) and triphenylphosphine .

  • Knoevenagel Condensation: Reacting pyrazole aldehydes with malonic acid derivatives in the presence of a base .

Example Reaction Scheme:

Pyrazole-CH2OH+CH2(COOEt)2DEAD, PPh3Pyrazole-CH2CH2COOEtHydrolysisPyrazole-CH2CH2COOH\text{Pyrazole-CH}_2\text{OH} + \text{CH}_2(\text{COOEt})_2 \xrightarrow{\text{DEAD, PPh}_3} \text{Pyrazole-CH}_2\text{CH}_2\text{COOEt} \xrightarrow{\text{Hydrolysis}} \text{Pyrazole-CH}_2\text{CH}_2\text{COOH}

Industrial-Scale Production Challenges

  • Purification: Requires chromatography or recrystallization due to polar functional groups .

  • Yield Optimization: Steric hindrance at the methylene bridge may limit reaction efficiency (<60% yield) .

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